molecular formula C17H15NO2 B5611152 N-benzyl-N-methyl-1-benzofuran-2-carboxamide

N-benzyl-N-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5611152
M. Wt: 265.31 g/mol
InChI Key: SZPGVRDRUROBMX-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative of interest in pharmacological research, particularly in the fields of neuroscience and oncology. As part of a structurally significant class of compounds, it serves as a key intermediate for developing novel therapeutic agents. Benzofuran-2-carboxamide derivatives are extensively investigated as potential cholinesterase inhibitors for Alzheimer's disease research. These compounds can be designed to interact with both the catalytic active site and the peripheral anionic site of the acetylcholinesterase enzyme, helping to restore acetylcholine levels in the brain . Furthermore, the benzofuran scaffold is a privileged structure in anticancer agent discovery. Research indicates that introducing specific substitutions, such as the N-benzyl group, can influence the compound's cytotoxic properties and selectivity against various cancer cell lines . The structural motif is also found in several marketed drugs and bioactive molecules, underscoring its broad utility in medicinal chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and hazard assessments before use.

Properties

IUPAC Name

N-benzyl-N-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-18(12-13-7-3-2-4-8-13)17(19)16-11-14-9-5-6-10-15(14)20-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPGVRDRUROBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of N-benzyl-N-methyl-1-benzofuran-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

N-benzyl-N-methyl-1-benzofuran-2-carboxamide exhibits promising biological activities, making it a candidate for various therapeutic applications:

  • Antitumor Activity : Research indicates that derivatives of benzofuran compounds can inhibit cancer cell proliferation. For instance, in vitro studies have shown that certain analogs exhibit significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma .
  • Antibacterial and Antiviral Properties : The compound has been investigated for its potential to combat bacterial infections and viral diseases. Its mechanism may involve disrupting microbial cell membranes or inhibiting viral replication .

Medicinal Chemistry

The compound serves as a critical building block in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for their potential in treating conditions such as tuberculosis, with some exhibiting low cytotoxicity alongside high antibacterial efficacy .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of benzofuran derivatives. Certain compounds have been identified as effective inhibitors of chemotaxis induced by CCL20, suggesting their potential in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study evaluating various benzofuran derivatives demonstrated that this compound and its analogs showed considerable activity against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the benzofuran core significantly influenced potency.

CompoundIC50 (μM)Cell Line
Compound A16.4A549 (Lung Cancer)
Compound B0.46SQ20B (Head & Neck)
This compoundTBDTBD

Case Study 2: Antitubercular Activity

In vitro tests revealed that certain derivatives of this compound exhibited potent antitubercular activity against Mycobacterium tuberculosis with minimal cytotoxic effects on Vero cells.

CompoundMIC (μM)CC50 (μM)
JSF-40880.019>120
JSF-34490.2040

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial and anti-viral activities may involve the disruption of microbial cell membranes or inhibition of viral replication .

Comparison with Similar Compounds

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22)

  • Structural Differences :
    • Additional methoxy groups at the 7-position of the benzofuran ring and on the benzyl substituent.
    • Methoxy group on the carboxamide nitrogen (N-methoxy vs. N-benzyl).
  • Synthesis :
    • Synthesized via coupling of 7-(4-methoxybenzyl)-benzofuran-2-carboxylic acid with N,O-dimethylhydroxylamine using EDCI/DMAP/NEt₃ .
    • Yield: 25%, Purity: 89%.

N-(2-Ethylphenyl)-1-benzofuran-2-carboxamide

  • Structural Differences :
    • Substitution of the benzyl-methyl group with a 2-ethylphenyl moiety.
    • Lacks the methyl group on the nitrogen.
  • Molecular Properties: Molecular formula: C₁₇H₁₅NO₂; Average mass: 265.312 g/mol .

N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide

  • Structural Differences :
    • Replaces benzofuran with a benzimidazole core.
    • Incorporates a 4-chlorobenzyl group and a furan-2-carboxamide.
  • Implications :
    • The benzimidazole ring enhances aromatic stacking interactions, while the chlorine atom may improve target selectivity .

N-{1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-2-phenylethyl}-N-methylpyridine-2-carboxamide

  • Structural Differences :
    • Incorporates a piperidinyl linker and pyridine-carboxamide.
    • Features a 1-benzofuran-2-carbonyl group.
  • Calculated Properties :
    • LogD (pH 7.4): 4.16, indicating moderate lipophilicity .
  • Implications :
    • The piperidine and pyridine groups may enhance blood-brain barrier permeability.

Key Research Findings

  • Synthetic Challenges :
    • Carboxamide derivatives with bulky substituents (e.g., 7-(4-methoxybenzyl)) exhibit lower yields (e.g., 25% for Compound 22) due to steric hindrance .
  • Structure-Activity Relationship (SAR) :
    • N-Alkyl substitutions (methyl, benzyl) improve metabolic stability compared to unsubstituted carboxamides.
    • Electron-withdrawing groups (e.g., chlorine in ) enhance target affinity but may reduce solubility.
  • Computational Insights :
    • Lipophilicity (LogD) varies significantly; compounds like (LogD 4.16) are suited for CNS targets, while more polar analogs (e.g., Compound 22) may favor peripheral action.

Q & A

Q. Table 1: Impact of Substituents on Bioactivity

Substituent PositionGroupBioactivity (IC₅₀, μM)Solubility (logP)Reference
Benzyl-4-OCH₃0.45 (Anticancer)2.1
Benzofuran-6-Cl1.2 (Antimicrobial)3.8
N-Methyl-CH₃5.6 (Enzyme Inhibitor)2.9

Q. Table 2: Optimization of Coupling Agents for Amidation

AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
DCC/DMAPCH₂Cl₂257898.5
EDC/HOBtDMF08599.2
MicrowaveTHF60 (5 min)9299.8

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